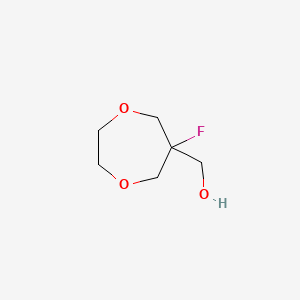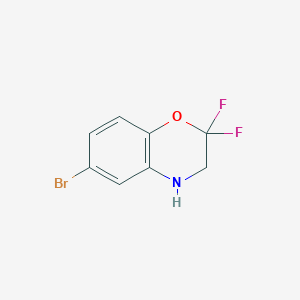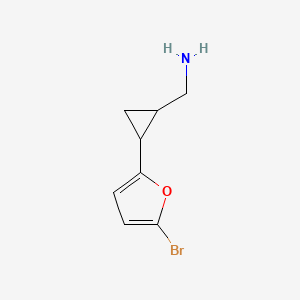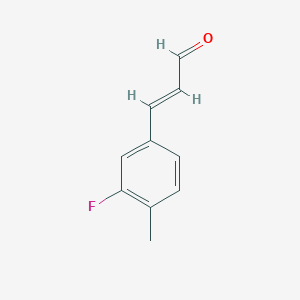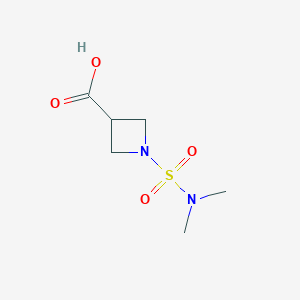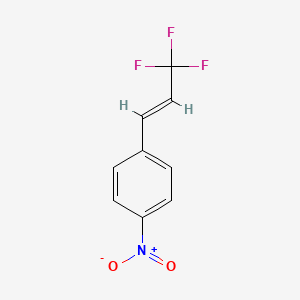
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene is an organic compound characterized by the presence of a nitrophenyl group and a trifluoropropene moiety
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethylated reagents under specific conditions. One common method includes the use of trifluoromethylated alkenes in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, the nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene can be compared with other similar compounds, such as:
4-Nitrophenyl chloroformate: Known for its use as a coupling reagent in organic synthesis.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
4-Nitrophenylhydrazine: Utilized in the preparation of hydrazone derivatives.
The uniqueness of this compound lies in its combination of a nitrophenyl group with a trifluoromethylated propene moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H6F3NO2 |
|---|---|
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
1-nitro-4-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-1-3-8(4-2-7)13(14)15/h1-6H/b6-5+ |
Clé InChI |
WGVJEEXBVPTTFU-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



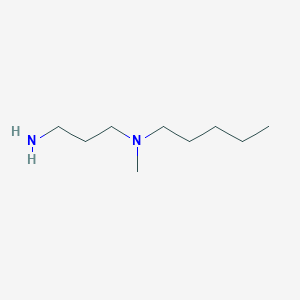
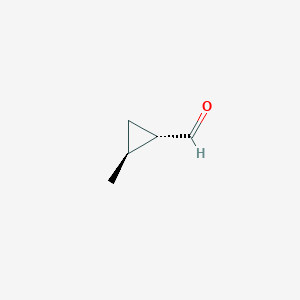
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

